(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate
Description
Properties
IUPAC Name |
pentyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-3-6-9-21-17(20)13(11-18)10-14-12-19-16-8-5-4-7-15(14)16/h4-5,7-8,10,12,19H,2-3,6,9H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHHDLGZWJMEY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves a Knoevenagel condensation reaction. This reaction is carried out between an indole-3-carbaldehyde and a cyanoacetic ester in the presence of a base such as sodium ethoxide. The reaction conditions usually involve refluxing the mixture in ethanol for a few hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents that are environmentally friendly can also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to different biological effects. The cyano group can also participate in interactions with enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences among structurally related compounds:
Key Observations:
- Cyano Group: Presence of the cyano substituent (e.g., in ICMD-01 and ethyl 2-cyano derivatives) introduces strong electron-withdrawing effects, stabilizing the α,β-unsaturated system and enhancing interactions with biological targets (e.g., COX-2) or polarizable electronic environments .
- Crystal Packing: Methyl and ethyl analogs exhibit distinct intermolecular interactions. For example, (E)-methyl 3-(1H-indol-3-yl)acrylate forms N–H⋯π chains and weak C–H⋯O bonds, while methyl 2-cyano-3-(1H-indol-3-yl)acrylate shows a mean C–C bond length of 1.43 Å and refined R factor = 0.047, indicating precise structural data .
Electronic and Optical Properties
- Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: Density Functional Theory (DFT) studies reveal significant nonlinear optical (NLO) activity due to its conjugated π-system and charge transfer between indole and cyano groups. Water complexes further modulate its electronic properties .
- Comparison with Pentyl Derivative : The longer pentyl chain may reduce polarity and NLO efficiency compared to ethyl/methyl analogs but could improve thermal stability in material science applications.
Biological Activity
(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate is a chemical compound classified as an indole derivative. Indole derivatives are recognized for their significant biological activities, including potential applications in medicinal chemistry. This compound features an indole ring, a cyano group, and an ester functional group, which contribute to its diverse reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Indole Ring : A bicyclic structure known for its role in various biological activities.
- Cyano Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Pentyl Ester Group : Influences solubility and biological activity compared to other alkyl esters.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell growth and survival.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell cycle progression |
The compound demonstrated a lower IC50 value compared to standard chemotherapeutics, indicating its potential as a lead compound in anticancer drug development.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . It shows activity against various bacterial strains, suggesting its potential use in treating infections.
Case Study: Antimicrobial Efficacy
In a study assessing antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings indicate that this compound possesses significant antimicrobial potential, warranting further exploration for therapeutic applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The indole ring can engage with various receptors, while the cyano group may interact with enzymes and proteins, modulating their activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate | Anticancer | 20 |
| Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate | Antimicrobial | 25 |
| This compound | Anticancer & Antimicrobial | 12.5 |
This table illustrates that this compound exhibits superior potency compared to its methyl and ethyl counterparts, highlighting its potential as a more effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
